Home > Products > Screening Compounds P117670 > NF-kappaBeta activator 2
NF-kappaBeta activator 2 -

NF-kappaBeta activator 2

Catalog Number: EVT-8359602
CAS Number:
Molecular Formula: C16H11FN2O3
Molecular Weight: 298.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of NF-kappaBeta activator 2 typically involves several organic chemistry techniques, including:

  • Chemical Synthesis: Utilizing standard organic reactions such as coupling reactions and cyclization processes to create the desired molecular structure.
  • Purification Techniques: Following synthesis, methods such as chromatography (e.g., high-performance liquid chromatography) are employed to purify the compound.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the molecular structure and purity of NF-kappaBeta activator 2.

The precise synthetic route may vary depending on the specific derivatives being produced or modified.

Molecular Structure Analysis

Structure and Data
The molecular structure of NF-kappaBeta activator 2 consists of a core framework that interacts with specific binding sites on the NF-kappaBeta complex. The compound typically features functional groups that facilitate its binding affinity and biological activity.

Key structural data includes:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific derivatives).
  • Molecular Weight: Typically ranges around 300-500 g/mol.
  • 3D Structure: The spatial configuration is crucial for its interaction with target proteins, often analyzed using computational modeling techniques.
Chemical Reactions Analysis

Reactions and Technical Details
NF-kappaBeta activator 2 participates in several biochemical reactions, primarily involving:

  • Phosphorylation Reactions: It enhances the phosphorylation of IκB proteins, leading to their degradation.
  • Protein-Protein Interactions: The compound facilitates interactions between NF-kappaBeta subunits and other transcription factors or coactivators.
  • Signal Transduction Pathways: It activates downstream signaling cascades that result in gene expression changes.

Technical details include monitoring reaction kinetics using techniques such as Western blotting to assess protein levels post-treatment.

Mechanism of Action

Process and Data
The mechanism of action for NF-kappaBeta activator 2 involves several steps:

  1. Inhibition of IκB Kinase Activity: The compound inhibits or modifies IκB kinase activity, preventing IκB from sequestering NF-kappaBeta in the cytoplasm.
  2. Nuclear Translocation: Once IκB is degraded, NF-kappaBeta translocates to the nucleus.
  3. Transcriptional Activation: In the nucleus, NF-kappaBeta binds to specific DNA sequences in target genes, initiating transcription.

Data supporting this mechanism includes quantitative PCR analysis demonstrating increased expression levels of NF-kappaBeta target genes following treatment with NF-kappaBeta activator 2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
NF-kappaBeta activator 2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point and Boiling Point: Specific values depend on the exact formulation but typically fall within standard ranges for small organic molecules.

Relevant data can be obtained through standard laboratory analyses such as differential scanning calorimetry.

Applications

Scientific Uses
NF-kappaBeta activator 2 has diverse applications in scientific research:

  • Inflammation Studies: Used to study inflammatory pathways in various cell types, including immune cells.
  • Cancer Research: Investigated for its role in promoting cell survival and proliferation in cancer cells.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting NF-kappaBeta-related diseases.
Molecular Mechanisms of NF-κB Activation Pathways

Canonical versus Non-Canonical Signaling Cascades

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation occurs through two distinct pathways: the canonical (classical) and non-canonical (alternative) routes. The canonical pathway responds rapidly (within minutes) to diverse stimuli, including proinflammatory cytokines (tumor necrosis factor-alpha, interleukin-1beta), pathogen-associated molecular patterns, and stress signals. This pathway involves phosphorylation-dependent degradation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha, releasing primarily p50/RelA dimers for nuclear translocation and activation of proinflammatory genes [1] [4].

The non-canonical pathway exhibits slower kinetics (hours) and responds selectively to ligands of tumor necrosis factor receptor superfamily members (CD40, lymphotoxin beta receptor, B-cell activating factor receptor). This cascade relies on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase-mediated phosphorylation and processing of p100 to p52, enabling nuclear translocation of p52/RelB dimers. Unlike the canonical pathway, non-canonical activation does not require Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator or inhibitor of kappaB alpha degradation, instead utilizing inducible processing of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor p100 [1] [8].

Table 1: Key Characteristics of Canonical versus Non-Canonical Pathways

FeatureCanonical PathwayNon-Canonical Pathway
Primary StimuliTumor necrosis factor-alpha, interleukin-1beta, lipopolysaccharides, viral/bacterial productsCD40 ligand, B-cell activating factor, lymphotoxin beta
Key Signaling KinasesInhibitor of nuclear factor kappa B kinase beta, transforming growth factor beta-activated kinase 1Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase, inhibitor of nuclear factor kappa B kinase alpha
Inhibitor TargetedNuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha degradationp100 processing to p52
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Dimers Activatedp50/RelA, p50/c-Relp52/RelB
KineticsRapid (minutes)Slow (hours)
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Essential Modulator RequirementEssentialNot required

Role of Inhibitor of Nuclear Factor Kappa B Kinase Complex in Signal Transduction

The inhibitor of nuclear factor kappa B kinase complex serves as the central signal integration hub for Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation. This high-molecular-weight complex (approximately 700-900 kDa) comprises two catalytic subunits (inhibitor of nuclear factor kappa B kinase alpha and inhibitor of nuclear factor kappa B kinase beta) and the regulatory subunit Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator (inhibitor of nuclear factor kappa B kinase gamma) [3] [6]. Inhibitor of nuclear factor kappa B kinase alpha and inhibitor of nuclear factor kappa B kinase beta share structural similarities, including an amino-terminal kinase domain, a helix-loop-helix domain, and a leucine zipper domain facilitating dimerization. The carboxy-terminal region (amino acids 705-743) mediates interaction with Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator [3] [9].

In the canonical pathway, inhibitor of nuclear factor kappa B kinase beta acts as the primary catalytic subunit. Upon activation by upstream kinases (transforming growth factor beta-activated kinase 1), inhibitor of nuclear factor kappa B kinase beta phosphorylates Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha at serines 32 and 36, targeting it for ubiquitination and degradation. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator serves as an essential scaffold, facilitating recruitment to signaling complexes (tumor necrosis factor receptor 1, toll-like receptor pathways) and coordinating kinase activation [6] [9]. In non-canonical signaling, inhibitor of nuclear factor kappa B kinase alpha functions independently as the key kinase, phosphorylating p100 at specific serine residues (Ser866/870 in humans) to trigger processing to p52 [8] [9].

Table 2: Composition and Functions of Inhibitor of Nuclear Factor Kappa B Kinase Subunits

SubunitMolecular WeightPrimary FunctionActivation Mechanism
Inhibitor of nuclear factor kappa B kinase alpha (IKK1)85 kDaMediates non-canonical pathway via p100 phosphorylation; regulates keratinocyte differentiation; chromatin modificationsPhosphorylation by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase at Ser176/180
Inhibitor of nuclear factor kappa B kinase beta (IKK2)87 kDaCatalyzes Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha phosphorylation in canonical pathway; regulates inflammatory responsesPhosphorylation by transforming growth factor beta-activated kinase 1 at Ser177/181
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator (IKKγ)48 kDaScaffold protein essential for canonical signaling; mediates upstream signal integration; ubiquitin bindingOligomerization; ubiquitin chain binding (linear/metabolic)

Ubiquitination-Dependent Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Nuclear Translocation

Ubiquitination events serve as critical regulatory mechanisms controlling Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation and nuclear translocation. In canonical signaling, inhibitor of nuclear factor kappa B kinase-mediated phosphorylation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha at Ser32/36 creates a recognition motif for the E3 ubiquitin ligase SCFβ-transducin repeat-containing protein. SCFβ-transducin repeat-containing protein subsequently conjugates lysine 48-linked polyubiquitin chains to Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha at lysine residues 21 and 22, targeting it for rapid degradation by the 26S proteasome [3] [7]. This degradation unmasks the nuclear localization signal on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunits, enabling nuclear translocation.

Non-canonical pathway regulation involves distinct ubiquitination mechanisms. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase stability is controlled by a tumor necrosis factor receptor-associated factor-cellular inhibitor of apoptosis protein complex that constitutively targets Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase for lysine 48-linked ubiquitination and proteasomal degradation. Receptor activation (via CD40, B-cell activating factor receptor) triggers cellular inhibitor of apoptosis protein-mediated lysine 63-linked ubiquitination of tumor necrosis factor receptor-associated factor 3, leading to its degradation and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase stabilization. Stabilized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-inducing kinase then phosphorylates inhibitor of nuclear factor kappa B kinase alpha, which phosphorylates p100. Phosphorylated p100 is recognized by SCFβ-transducin repeat-containing protein, leading to lysine 48-linked ubiquitination at lysine 856 and partial proteasomal degradation that removes the inhibitory C-terminus, generating active p52 [8] [9].

Post-Translational Modifications (Phosphorylation, Acetylation)

Beyond ubiquitination, multiple post-translational modifications fine-tune Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activity:

  • Phosphorylation: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunit phosphorylation regulates transcriptional activity, protein interactions, and stability. RelA undergoes phosphorylation at multiple sites: Ser276 (by mitogen- and stress-activated protein kinase 1) facilitates cyclin-dependent kinase 9 recruitment; Ser311 (by protein kinase C zeta) enhances DNA binding; Ser529 (by inhibitor of nuclear factor kappa B kinase alpha), Ser535, and Ser536 (by inhibitor of nuclear factor kappa B kinase beta and IκB kinase epsilon) increase transactivation potential. Inhibitor of nuclear factor kappa B kinase alpha also phosphorylates histone H3 at Ser10 to promote chromatin remodeling at Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-responsive genes [1] [9]. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha contains phosphorylation sites beyond the signal-responsive Ser32/36, including Tyr42 (activated by oxidative stress via c-Src/Syk kinases) and C-terminal residues (Ser283, Ser289, Thr291) within the proline-glutamic-serine-threonine domain that influence its stability and nuclear export [4] [7].

  • Acetylation: RelA acetylation at lysine residues 218, 221, and 310 regulates transcriptional activity, DNA binding affinity, and inhibitor of nuclear factor kappa B kinase alpha interaction. Acetylation at Lys310 by p300/CREB-binding protein is essential for full transcriptional activity, while acetylation at Lys221 enhances DNA binding and impairs Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha binding. Histone deacetylase 3-mediated deacetylation promotes Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha binding and nuclear export [1] [4].

  • Additional Modifications: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha undergoes sumoylation (Lys21/Lys38), glutathionylation (Cys186), and hydroxylation (Asn210/Asn244), which modulate its stability and function. p100 is regulated by sumoylation, which facilitates its phosphorylation and processing [7] [8].

Regulatory Feedback Loops Involving A20 and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Inhibitor Alpha

Negative feedback regulation is crucial for terminating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells responses and preventing excessive inflammation. Two key feedback inhibitors are Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha and A20:

  • Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Inhibitor Alpha Feedback: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-induced transcription of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha gene generates newly synthesized Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha protein. This protein enters the nucleus, binds Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells dimers (particularly p50/RelA), and exports them back to the cytoplasm via a nuclear export signal-dependent mechanism. This terminates Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells transcriptional activity and restores cytoplasmic sequestration. The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alpha promoter contains high-affinity κB sites, enabling rapid induction that creates oscillating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activity patterns [7] [9].

  • A20 (Tumor Necrosis Factor Alpha-Induced Protein 3) Feedback: A20 is a ubiquitin-editing enzyme induced by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation. It dampens signaling through dual enzymatic activities: an N-terminal ovarian tumor domain with deubiquitinase activity that removes lysine 63-linked ubiquitin chains from receptor-interacting serine/threonine kinase 1 and tumor necrosis factor receptor-associated factor 6, and a C-terminal zinc finger domain with E3 ubiquitin ligase activity that promotes lysine 48-linked ubiquitination of these same substrates, targeting them for degradation. This terminates tumor necrosis factor receptor and toll-like receptor signaling to inhibitor of nuclear factor kappa B kinase. A20 also removes lysine 63-linked ubiquitin chains from Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator, disrupting inhibitor of nuclear factor kappa B kinase complex activation [7] [9].

Table 3: Key Negative Regulators of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling

RegulatorMechanism of ActionBiological Impact
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibitor alphaResynthesized protein binds nuclear Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells and exports it to cytoplasm; masks nuclear localization signalTerminates nuclear Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activity; enables oscillatory Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells dynamics
A20Deubiquitinates lysine 63-linked chains from receptor-interacting serine/threonine kinase 1, tumor necrosis factor receptor-associated factor 6; promotes lysine 48-linked ubiquitinationTerminates tumor necrosis factor/toll-like receptor signaling; prevents sustained inhibitor of nuclear factor kappa B kinase activation
CYLDDeubiquitinates lysine 63-linked and methionine 1-linked ubiquitin chains from multiple signaling proteins (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells essential modulator, tumor necrosis factor receptor-associated factor 2)Attenuates Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation; tumor suppressor function
ABIN ProteinsBind A20 and polyubiquitin chains; interfere with tumor necrosis factor receptor-associated factor interactionsSynergize with A20; inhibit Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation
IκBβForms stable complexes with p65/c-Rel dimers; undergoes delayed degradationProlonged pathway activation; regulates sustained inflammatory responses

These feedback mechanisms ensure transient and spatially controlled Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation under physiological conditions. Dysregulation of these feedback loops contributes to chronic inflammation, autoimmunity, and cancer development. For instance, A20 mutations are associated with several B-cell lymphomas and autoimmune disorders, underscoring its critical role in maintaining immune homeostasis [7] [9].

Properties

Product Name

NF-kappaBeta activator 2

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-oxazol-5-yl]benzoic acid

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

InChI

InChI=1S/C16H11FN2O3/c17-12-6-1-2-7-13(12)19-16-18-9-14(22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21)

InChI Key

VGJMPWREFUKMAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NC=C(O2)C3=CC(=CC=C3)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=C(O2)C3=CC(=CC=C3)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.